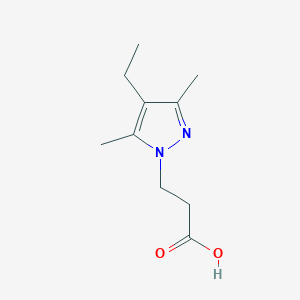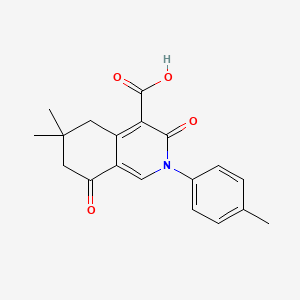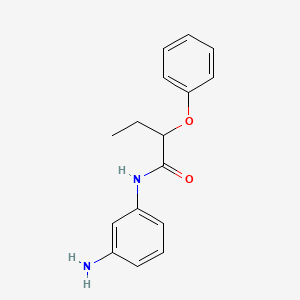
N-(3-Aminophenyl)-2-phenoxybutanamide
Descripción general
Descripción
N-(3-Aminophenyl)-2-phenoxybutanamide (AP2PB) is an organic compound that has been studied for its potential therapeutic and pharmacological uses. It has been found to be a potent inhibitor of certain enzymes, and has been used in a variety of scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications. In
Aplicaciones Científicas De Investigación
Anticonvulsant and Pain-Attenuating Properties
Research has shown that primary amino acid derivatives (PAADs), which include compounds similar to N-(3-Aminophenyl)-2-phenoxybutanamide, exhibit pronounced activities in whole animal anticonvulsant models and neuropathic pain models. The structure-activity relationship studies indicate that the anticonvulsant activities of certain PAADs are sensitive to substituents at specific sites, suggesting that modifications in the molecular structure can enhance or diminish their pharmacological effects (King et al., 2011).
Inhibition of Estrogen Biosynthesis
Another area of research involves the synthesis and evaluation of compounds as inhibitors of estrogen biosynthesis. Such studies are crucial in the context of hormone-dependent breast cancer treatment. Derivatives of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have shown strong inhibition of human placental aromatase, making them potential candidates for breast cancer treatment (Hartmann & Batzl, 1986).
Selective Inhibition of the Met Kinase Superfamily
Compounds structurally related to N-(3-Aminophenyl)-2-phenoxybutanamide have been identified as potent and selective Met kinase inhibitors. These inhibitors have shown significant tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).
SIRT2 Inhibition
A series of compounds based on a previously reported new SIRT2 inhibitor were designed to investigate if the molecular size of the compound could be reduced while retaining potency. This research is important for understanding the role of SIRT2 in various biological processes and diseases (Kiviranta et al., 2007).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGMNQDCSZTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



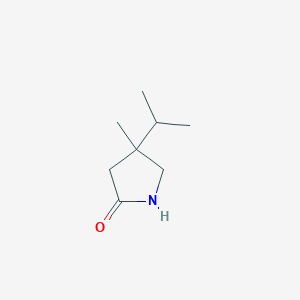
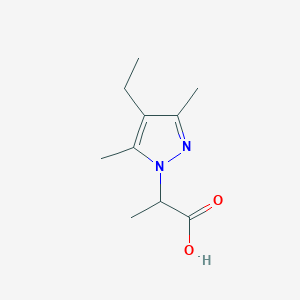
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)

![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
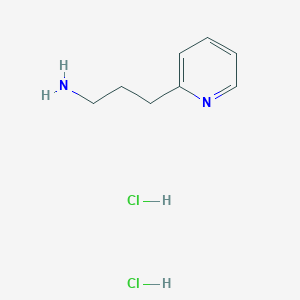
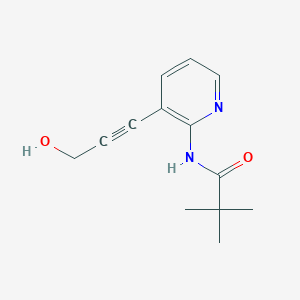
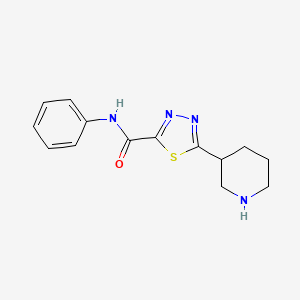
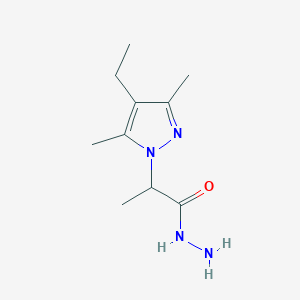
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)
